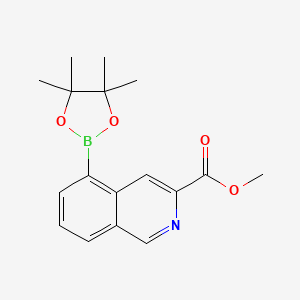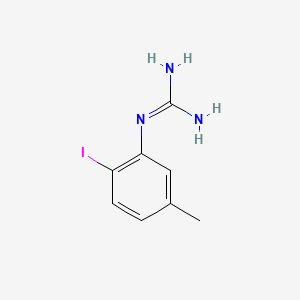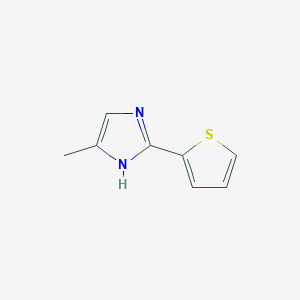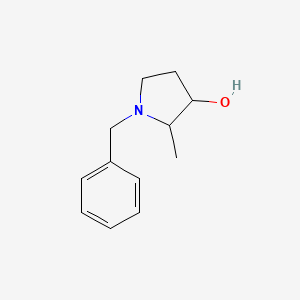
4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated compound, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrazole’s electronic properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered ring compound known for its ring strain and reactivity.
Pyrazole: A five-membered ring compound with two nitrogen atoms, commonly used in pharmaceuticals.
Uniqueness
4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-(azetidin-1-ylmethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-10-6-8(5-9-10)7-11-3-2-4-11/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
DNEVMGHXDGAQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)





![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)







